

# Comparative Analysis of BAY-805 and BAY-728 Activity in USP21 Inhibition

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Compound of Interest					
Compound Name:	BAY-728				
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A comprehensive guide for researchers and drug development professionals on the cross-validation of BAY-805 and its enantiomer, **BAY-728**, as a potent and selective inhibitor and negative control for ubiquitin-specific protease 21 (USP21).

This guide provides a detailed comparison of the biochemical and cellular activities of BAY-805, a highly potent and selective non-covalent inhibitor of USP21, and its less active enantiomer, **BAY-728**, which serves as a valuable negative control.[1][2][3] The data presented herein is crucial for the accurate interpretation of experimental results when investigating the biological functions of USP21.

#### Introduction to BAY-805 and BAY-728

BAY-805 is a chemical probe that has emerged from high-throughput screening and structure-based optimization as a single-digit nanomolar inhibitor of USP21.[1][2] USP21 is a deubiquitinating enzyme (DUB) implicated in various cellular processes, including signal transduction and gene expression, and is considered a promising therapeutic target in oncology.[1][4][5] BAY-805 demonstrates high selectivity for USP21 over other DUBs and a wide range of other protein targets.[1] In contrast, **BAY-728** is the corresponding enantiomer of BAY-805 and exhibits significantly lower inhibitory activity against USP21, making it an ideal negative control for cross-validation studies.[1][3][6]

## **Quantitative Comparison of In Vitro Activity**



The inhibitory potency of BAY-805 and **BAY-728** against USP21 has been rigorously evaluated using multiple biochemical assays. The following table summarizes the key quantitative data from these studies.

Assay Type	Parameter	BAY-805	BAY-728	Fold Difference	Reference
HTRF Assay	IC <sub>50</sub>	6 nM	>12 μM	>2000	[6][7][8]
Ub- Rhodamine Assay	IC50	2 nM	>12 μM	>6000	[7][8]

IC<sub>50</sub>: The half-maximal inhibitory concentration.

## **Cellular Activity and Target Engagement**

The cellular activity of these compounds was assessed through their ability to induce NF-κB activation, a downstream effect of USP21 inhibition.[1][9] Cellular target engagement was confirmed using the Cellular Thermal Shift Assay (CETSA).

Assay Type	Parameter	BAY-805	BAY-728	Reference
NF-кВ Reporter Assay	EC50	17 nM	No substantial activity	[1][7]
HiBiT CETSA	EC50	95 nM	Not reported	[6]

EC<sub>50</sub>: The half-maximal effective concentration.

### **Experimental Protocols**

Detailed methodologies for the key experiments are crucial for reproducibility and are summarized below.

## Homogeneous Time-Resolved Fluorescence (HTRF) Assay



This assay measures the deubiquitination of a specific substrate by USP21.

- Reagents: Recombinant human full-length USP21, STING-derived peptide substrate.
- Procedure: The assay is performed in a suitable buffer system. The inhibitor (BAY-805 or BAY-728) at varying concentrations is pre-incubated with USP21. The deubiquitination reaction is initiated by the addition of the substrate.
- Detection: The reaction is stopped, and the level of deubiquitination is quantified using TR-FRET technology. The signal is read on a compatible plate reader.
- Data Analysis: IC<sub>50</sub> values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

#### **Ub-Rhodamine Assay**

This orthogonal biochemical assay confirms the inhibitory activity observed in the HTRF assay.

- Reagents: USP21 enzyme, Ubiquitin-Rhodamine 110 substrate.
- Procedure: The inhibitor is incubated with the USP21 enzyme in an assay buffer. The reaction is started by adding the Ub-Rhodamine 110 substrate.
- Detection: Cleavage of the substrate by USP21 releases rhodamine 110, leading to an increase in fluorescence. The fluorescence is monitored over time using a fluorescence plate reader.
- Data Analysis: The initial reaction rates are determined, and IC50 values are calculated from the dose-response curves.

### NF-кВ Reporter Assay

This cellular assay assesses the functional consequence of USP21 inhibition.

• Cell Line: A suitable human cell line (e.g., HEK293T) stably expressing an NF-κB-driven reporter gene (e.g., luciferase).



- Procedure: Cells are seeded in multi-well plates and treated with a range of concentrations of BAY-805 or BAY-728.
- Detection: After an appropriate incubation period, cell viability is assessed, and the reporter gene expression is measured (e.g., by adding a luciferase substrate and measuring luminescence).
- Data Analysis: EC<sub>50</sub> values are determined by plotting the reporter gene activity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

#### **Cellular Thermal Shift Assay (CETSA)**

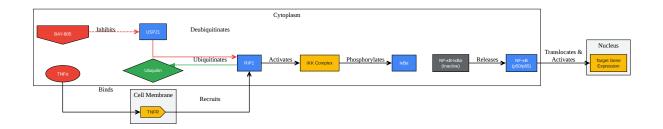
CETSA is used to verify the direct binding of the inhibitor to the target protein in a cellular context.

- Cell Line: HEK293T cells transfected with USP21 fused to a HiBiT tag.
- Procedure: Intact cells are treated with the compound of interest. The cells are then heated to a specific temperature to induce protein denaturation and aggregation.
- Detection: The soluble fraction of the target protein is quantified by adding the Large BiT (LgBiT) protein and measuring the resulting luminescence from the reconstituted NanoLuc luciferase.
- Data Analysis: The thermal stabilization of USP21 upon compound binding is measured.
   EC<sub>50</sub> values can be determined by assessing the concentration-dependent thermal stabilization.[1]

## Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

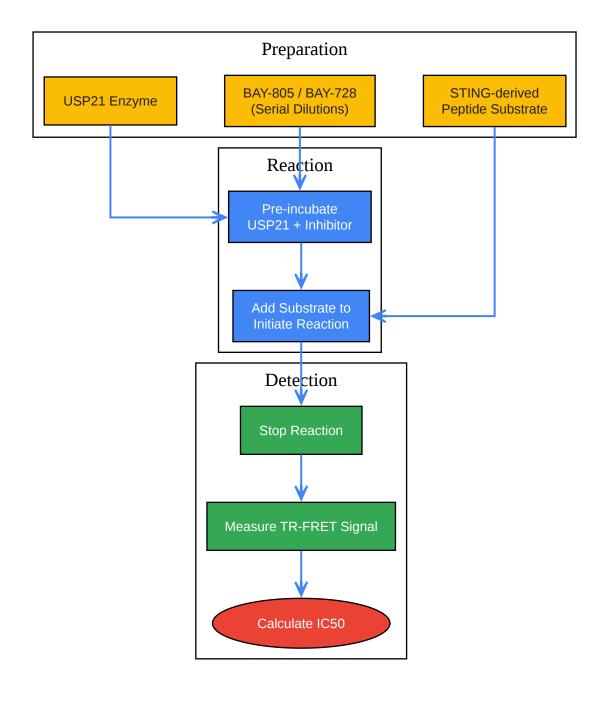




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Caption: USP21-mediated regulation of the NF-κB signaling pathway and the inhibitory action of BAY-805.

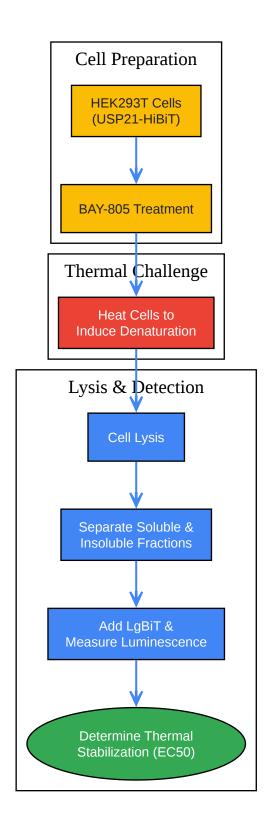




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Caption: High-level workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.





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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).



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